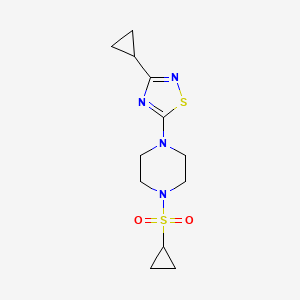![molecular formula C17H22N8 B12265175 N,N-dimethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12265175.png)
N,N-dimethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimetil-2-(4-{6-metil-5H-pirrolo[3,2-d]pirimidin-4-il}piperazin-1-il)pirimidin-4-amina es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Este compuesto presenta un núcleo de pirrolo[3,2-d]pirimidina, que es conocido por sus significativas actividades biológicas.
Métodos De Preparación
La síntesis de N,N-dimetil-2-(4-{6-metil-5H-pirrolo[3,2-d]pirimidin-4-il}piperazin-1-il)pirimidin-4-amina implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de pirrolo[3,2-d]pirimidina: Esto se puede lograr a través de reacciones de ciclización que involucran precursores apropiados.
Introducción del anillo de piperazina: Este paso generalmente implica reacciones de sustitución nucleofílica donde el anillo de piperazina se introduce en el núcleo de pirrolo[3,2-d]pirimidina.
Los métodos de producción industrial pueden involucrar la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
N,N-dimetil-2-(4-{6-metil-5H-pirrolo[3,2-d]pirimidin-4-il}piperazin-1-il)pirimidin-4-amina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, dando como resultado formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, donde los grupos funcionales se pueden introducir o reemplazar. Los reactivos comunes incluyen halógenos, agentes alquilantes y agentes acilantes.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
N,N-dimetil-2-(4-{6-metil-5H-pirrolo[3,2-d]pirimidin-4-il}piperazin-1-il)pirimidin-4-amina tiene varias aplicaciones de investigación científica:
Química Medicinal: Este compuesto se estudia por su potencial como inhibidor de quinasas, que puede ser útil en la terapia contra el cáncer. Ha mostrado actividad contra varias líneas celulares cancerosas al inhibir quinasas específicas involucradas en la proliferación y supervivencia celular.
Biología: El compuesto se utiliza en estudios biológicos para comprender sus efectos en las vías de señalización celular y su potencial como agente terapéutico.
Farmacéuticos: Se explora su uso potencial en el desarrollo de fármacos, particularmente en el diseño de nuevos fármacos con mayor eficacia y menores efectos secundarios.
Industria: La estructura única del compuesto lo convierte en un intermedio valioso en la síntesis de otras moléculas complejas que se utilizan en diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de N,N-dimetil-2-(4-{6-metil-5H-pirrolo[3,2-d]pirimidin-4-il}piperazin-1-il)pirimidin-4-amina implica su interacción con objetivos moleculares específicos, como las proteínas quinasas. Al unirse al sitio activo de estas quinasas, el compuesto inhibe su actividad, lo que lleva a la interrupción de las vías de señalización que promueven la proliferación y supervivencia celular. Esta inhibición puede resultar en la inducción de apoptosis (muerte celular programada) en las células cancerosas, lo que la convierte en una candidata prometedora para la terapia contra el cáncer.
Comparación Con Compuestos Similares
N,N-dimetil-2-(4-{6-metil-5H-pirrolo[3,2-d]pirimidin-4-il}piperazin-1-il)pirimidin-4-amina se puede comparar con otros compuestos similares, como:
4-Amino-1-(7H-pirrolo[2,3-d]pirimidin-4-il)piperidina-4-carboxamidas: Estos compuestos también actúan como inhibidores de quinasas y han mostrado potencial en la terapia contra el cáncer.
2,4-Dicloro-6-metilpirimidina: Este compuesto se utiliza en la síntesis de varios compuestos heterocíclicos y tiene aplicaciones en química medicinal.
La singularidad de N,N-dimetil-2-(4-{6-metil-5H-pirrolo[3,2-d]pirimidin-4-il}piperazin-1-il)pirimidin-4-amina radica en su estructura específica, que permite la inhibición selectiva de ciertas quinasas, lo que la convierte en un compuesto valioso para la terapia contra el cáncer dirigida.
Propiedades
Fórmula molecular |
C17H22N8 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C17H22N8/c1-12-10-13-15(21-12)16(20-11-19-13)24-6-8-25(9-7-24)17-18-5-4-14(22-17)23(2)3/h4-5,10-11,21H,6-9H2,1-3H3 |
Clave InChI |
XGVJPDFCDHBLRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)C(=NC=N2)N3CCN(CC3)C4=NC=CC(=N4)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12265092.png)
![4,5-Dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12265098.png)

![2-(4-Chlorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12265112.png)
![2-(Morpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B12265121.png)
![3-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B12265124.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropanecarboxamide](/img/structure/B12265126.png)
![3-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B12265130.png)
![5-chloro-N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12265156.png)

![2-[(2-Cyanoethyl)sulfanyl]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B12265164.png)
![N-ethyl-4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12265165.png)

![4-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B12265183.png)
